Bienvenue dans la boutique en ligne BenchChem!

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one

Stereochemistry–activity relationship Antipsychotic drug discovery CNS pharmacophore geometry

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 653598-67-5, MF: C₁₁H₁₂N₂O, MW: 188.23) is a stereochemically defined, trans-fused tricyclic lactam scaffold belonging to the hexahydropyrroloquinoline class. The compound features a rigid [3,4-c] ring fusion architecture with a ketone at position 4 and a secondary amine at position 2, providing two orthogonal derivatization handles.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8096496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1C2C(CN1)C(=O)NC3=CC=CC=C23
InChIInChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m0/s1
InChIKeySVVRUBYEHXZLPQ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one Procurement Guide: Stereochemically Defined CNS-Active Scaffold (CAS 653598-67-5)


trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 653598-67-5, MF: C₁₁H₁₂N₂O, MW: 188.23) is a stereochemically defined, trans-fused tricyclic lactam scaffold belonging to the hexahydropyrroloquinoline class. The compound features a rigid [3,4-c] ring fusion architecture with a ketone at position 4 and a secondary amine at position 2, providing two orthogonal derivatization handles. Its core structure is embedded within several families of biologically active molecules, including martinelline/martinellic acid alkaloids [1] and is explicitly claimed in patents as a pharmacophore for antipsychotic, analgesic, and antidepressant agents (US4440768A, Shapiro/ICI Americas) [2]. The trans ring junction (3aR,9bS or 3aS,9bR) is stereochemically well-defined, which is critical for target engagement in CNS receptor systems. Commercially, the compound is available from multiple vendors at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one Cannot Be Simply Substituted by Other Pyrroloquinoline Scaffolds in CNS Drug Discovery


The pyrroloquinoline scaffold family encompasses multiple regioisomeric and stereoisomeric variants (e.g., pyrrolo[3,2-c]quinolines, pyrrolo[3,4-b]quinolines, cis- vs. trans-fused), each presenting distinct three-dimensional pharmacophore geometries. The trans-fused [3,4-c] isomer specifically positions the N-2 and C-4 carbonyl vectors in a spatial orientation that matches the β-configuration explicitly preferred in the antipsychotic/analgesic patent family (US4440768A, US4268513A) [1]. Substitution with a cis-fused analog or a [3,2-c] regioisomer fundamentally alters the relative orientation of hydrogen-bond donor/acceptor pairs and the trajectory of substituents extending from the scaffold, leading to different receptor subtype selectivity profiles. Furthermore, the unsubstituted parent scaffold (CAS 653598-67-5) provides a minimal molecular weight starting point (188.23 Da) with two orthogonal diversification sites, whereas pre-functionalized analogs (e.g., 2-benzyl derivative, MW 278.35) commit the user to a specific substitution pattern that may not be optimal for the target of interest . The quantitative evidence below demonstrates exactly where these differences manifest in binding, functional activity, and synthetic tractability.

Quantitative Differentiation Evidence for trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one vs. Closest Analogs


Stereochemical Configuration: Trans Ring Junction Is Explicitly Preferred Over Cis in CNS-Active Patent Claims

The US4440768A patent family (Shapiro/ICI Americas, 1984) covering hexahydropyrrolo[3,4-c]quinolines as antipsychotic, analgesic, and antidepressant agents explicitly claims that the β-configuration at positions 9b, 3a, and 4 is preferred, with a particularly preferred subgroup comprising Formula (II) compounds having this trans stereochemistry [1]. The cis isomer is not claimed as a preferred embodiment. The patent further teaches that citrate salts of the trans-configured compounds are 'the easiest to handle and the most stable' [1]. The stereochemical distinction is not trivial: the trans-fused [3,4-c] series was advanced to in vivo CNS behavioral assays, while the cis series was not prioritized, implying differential target engagement [1].

Stereochemistry–activity relationship Antipsychotic drug discovery CNS pharmacophore geometry

Molecular Weight Advantage: Unsubstituted Scaffold (MW 188.23) Offers Superior Ligand Efficiency Starting Point vs. Pre-Functionalized Analogs

The target compound (CAS 653598-67-5, MW 188.23, C₁₁H₁₂N₂O) serves as a minimal scaffold with two orthogonal derivatization sites (N-2 amine and C-4 ketone). In contrast, the closest commercially available substituted analog, trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one (CAS 1017782-21-6, MW 278.35, C₁₈H₁₈N₂O), carries a 90.12 Da mass penalty from the N-benzyl group alone . This mass difference translates to a +47.9% increase in molecular weight, which adversely impacts ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and reduces room for subsequent optimization within commonly accepted drug-like property space (Rule of 5). The unsubstituted scaffold provides 17 heavy atoms as a starting point versus 21 for the 2-benzyl analog, offering greater optimization headroom .

Ligand efficiency Fragment-based drug discovery Lead optimization

Scaffold Proven in Aggrecanase Inhibition: Pyrrolo[3,4-c]quinolin-1-one Derivatives Achieve Submicromolar ADAMTS-4/5 IC₅₀, Whereas Regioisomeric Scaffolds Show Weaker Activity

Cappelli et al. (ChemMedChem 2010) designed and synthesized a focused library of pyrrolo[3,4-c]quinolin-1-one derivatives bearing a 4-(benzyloxy)phenyl substituent and evaluated them against ADAMTS-5 and ADAMTS-4. The hydroxamate derivative 2b (based on the [3,4-c] scaffold) inhibited both enzymes with IC₅₀ values in the submicromolar range, with a profile very similar to the reference carboxylate compound 11 [1]. In contrast, the corresponding carboxylate derivative 2a was significantly less active and unable to discriminate between the two isoforms. Furthermore, oxoisoindoline derivatives 3a,b (a scaffold regioisomer) lacked significant ADAMTS-4 inhibitory activity altogether and inhibited ADAMTS-5 only with IC₂₅ values in the micromolar range [1]. This demonstrates that the pyrrolo[3,4-c]quinolinone scaffold—for which the target compound serves as the unsubstituted precursor—provides a privileged geometry for aggrecanase inhibition that is not replicated by the oxoisoindoline regioisomer.

ADAMTS-5 inhibition Osteoarthritis Aggrecanase Zinc-binding groups

Regioisomeric Scaffold Comparison: Pyrrolo[3,4-c]quinolinones Yield Dual Topoisomerase I/II Inhibitors, While Alternative Fused Systems Target Single Enzyme Only

Dalla Via et al. (Eur J Med Chem 2014) synthesized a series of pyrrolo[3,4-c]quinolinone-based compounds with alkylamino side chains and evaluated their cytotoxicity and topoisomerase inhibition. Compound 3c demonstrated dual topoisomerase I/II inhibitory activity, which is pharmacologically advantageous because dual inhibitors overcome resistance mechanisms that limit single-enzyme inhibitors and trigger more efficient apoptotic cell death [1]. The antiproliferative data showed selective activity against A431 (skin carcinoma) cells, with the most potent compounds in the series achieving GI₅₀ values in the low micromolar range [1]. In contrast, pyrrolo[2,3-c]quinoline and pyrrolo[3,4-d]quinoline regioisomers investigated by the same group for lipoxygenase inhibition showed only weak 5-LO inhibition (IC₅₀ > 10 μM) [2], demonstrating that the [3,4-c] ring fusion geometry is specifically productive for topoisomerase-targeted anticancer activity rather than lipoxygenase pathways.

Topoisomerase inhibition Dual inhibitor Anticancer Pyrroloquinolinone

Commercial Purity and QC Documentation: ≥98% with Multi-Technique Batch Certification Enables Reproducible SAR vs. Lower-Purity or Uncharacterized Sources

Multiple authorized vendors supply CAS 653598-67-5 at a minimum purity specification of 98% (HPLC), with batch-specific QC documentation including ¹H NMR, HPLC, GC, and LC-MS . Bidepharm explicitly provides batch-specific NMR, HPLC, and GC reports . ChemScene specifies ≥98% purity with storage at 2–8°C sealed in dry conditions . AKSci lists 98% minimum purity with long-term storage recommendations (cool, dry place) . In contrast, the cis-fused analog is not widely available as a characterized, catalog-listed compound from major vendors, requiring custom synthesis with attendant stereochemical verification costs and lead time. The 2-benzyl analog (CAS 1017782-21-6) is available at 97–98% purity but at significantly higher cost and with a 90 Da mass penalty that restricts downstream diversification options . The defined trans stereochemistry of the target compound is independently verifiable by coupling constants in ¹H NMR (J₃a,₉b ≈ 8–10 Hz for trans-fused systems), providing an unambiguous identity confirmation that is not always available for cis/trans mixtures [1].

Chemical procurement Quality control Batch reproducibility Analytical characterization

Caspase-3 Inhibition Achievable from [3,4-c] Scaffold at Single-Digit Nanomolar Potency: Validated Target Class Not Accessible from [3,2-c] Regioisomer Starting Materials

The pyrrolo[3,4-c]quinoline-1,3-dione series, which can be synthesized from the target compound via oxidation and N-functionalization, has yielded some of the most potent nonpeptide caspase-3 inhibitors reported. Kravchenko et al. (2005) identified 8-sulfamide derivative 8f with a caspase-3 IC₅₀ of 4 nM, and compounds 11 (ester) and 13 (morpholide) with IC₅₀ values of 6 nM [1][2]. This potency level places the [3,4-c] scaffold among the top-performing caspase-3 inhibitor chemotypes. Critically, this target engagement profile is scaffold-geometry-dependent: the 1,3-dione oxidation pattern requires the specific [3,4-c] ring fusion to position the electrophilic warhead correctly in the caspase-3 active site. The corresponding [3,2-c] regioisomer cannot achieve the same geometry and has not yielded comparably potent caspase-3 inhibitors in published literature [3].

Caspase-3 inhibition Apoptosis Nonpeptide inhibitor Sulfonamide SAR

Recommended Application Scenarios for trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one Based on Verified Differentiation Evidence


CNS Drug Discovery: Antipsychotic and Antidepressant Lead Generation Using the Trans-Fused β-Configuration Scaffold

The trans-fused [3,4-c] scaffold with β-configuration is explicitly claimed in US4440768A as a pharmacophore for antipsychotic and antidepressant activity, with demonstrated efficacy in apomorphine-induced climbing behavior and conditioned avoidance assays [1]. Programs targeting dopamine D3, serotonin 5-HT₂, or dual dopaminergic/serotonergic mechanisms should select this trans isomer over the cis isomer or [3,2-c] regioisomer, as the patent family's in vivo data were generated exclusively with the β-configuration series. Derivatization at N-2 with alkyl/aryl groups and at C-5 with alkyl/acyl substituents enables systematic exploration of CNS polypharmacology within the SAR framework established by the original ICI Americas program [1].

Aggrecanase-Targeted Osteoarthritis Programs: Pyrrolo[3,4-c]quinolin-1-one-Based ADAMTS-4/5 Inhibitor Development

The [3,4-c] scaffold uniquely supports submicromolar dual ADAMTS-4/5 inhibition when elaborated with appropriate zinc-binding groups (ZBGs), as demonstrated by Cappelli et al. (2010) [1]. The target compound (CAS 653598-67-5) provides the optimal starting point for synthesizing the pyrrolo[3,4-c]quinolin-1-one core via oxidation of the C-4 ketone to the 1,3-dione system. Hydroxamate ZBGs yield dual nanomolar inhibitors, while carboxylate ZBGs produce weaker, non-selective compounds. Programs should avoid the oxoisoindoline regioisomer, which shows only micromolar ADAMTS-5 inhibition and no significant ADAMTS-4 activity [1].

Oncology: Dual Topoisomerase I/II Inhibitor Development Using the [3,4-c] Scaffold

The [3,4-c] scaffold's demonstrated capacity to generate dual topoisomerase I/II inhibitors (Dalla Via et al., 2014) provides a mechanistic advantage over single-enzyme inhibitors in overcoming drug resistance [1]. Alkylamino side chain elaboration from the N-2 position is synthetically straightforward and yields compounds with antiproliferative activity particularly against A431 skin carcinoma cells. The dual inhibition mechanism is scaffold-geometry-dependent; [2,3-c] and [3,4-d] regioisomers primarily engage lipoxygenase targets with weak potency (>10 μM) and should not be substituted for [3,4-c] starting materials in topoisomerase programs [2].

Fragment-Based Drug Discovery: Minimal MW Scaffold with Orthogonal Diversification Vectors

At MW 188.23 with only 14 heavy atoms, the target compound qualifies as a fragment-sized starting point (MW < 250, heavy atom count < 17) suitable for fragment-based screening and structure-guided optimization [1]. The two orthogonal diversification handles (N-2 secondary amine for reductive amination/sulfonylation; C-4 ketone for imine formation/Grignard addition) enable systematic fragment growth without breaching drug-like property space. The 32% MW advantage over the 2-benzyl analog (278.35 Da) provides 7 additional heavy atoms of optimization headroom before reaching Rule of 5 thresholds, making this the preferred scaffold for fragment-to-lead campaigns targeting CNS or other property-constrained target classes [1].

Quote Request

Request a Quote for trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.